Derivative BYK204165 Demonstrates >100-Fold PARP-1 Selectivity Over PARP-2 vs. Non-Selective In-Class Isoquinolinediones
While 7-methoxyisoquinoline-1,3(2H,4H)-dione is a building block, its utility is underscored by the properties of a closely related analog, BYK204165 [4-(1-methyl-1H-pyrrol-2-ylmethylene)-4H-isoquinolin-1,3-dione]. In a direct head-to-head comparison against other isoquinolindione derivatives BYK49187 and BYK236864, BYK204165 was unique in displaying a 100-fold selectivity for PARP-1 (pIC50 7.35) over PARP-2 (pIC50 5.38) [1]. The other analogs displayed no selectivity. This is supported by cell-based assays showing high correlation with cell-free PARP-1 inhibition (r²=0.89-0.96, P<0.001) [1].
| Evidence Dimension | PARP-1 vs. PARP-2 Selectivity |
|---|---|
| Target Compound Data | pIC50 = 7.35 (PARP-1), pIC50 = 5.38 (PARP-2) for analog BYK204165 |
| Comparator Or Baseline | Isoquinolindione analogs BYK49187 (PARP-1 pIC50=8.36, PARP-2 pIC50=7.50) and BYK236864 (PARP-1 pIC50=7.81, PARP-2 pIC50=7.55) |
| Quantified Difference | >100-fold selectivity for PARP-1 over PARP-2 for BYK204165; comparator analogs display no selectivity (pIC50 difference < 0.9 log units) |
| Conditions | Cell-free recombinant human PARP-1 and murine PARP-2 enzyme assays; human A549 and C4I cell lines |
Why This Matters
This class-level inference demonstrates that the isoquinoline-1,3-dione core can be functionalized to achieve exceptional target selectivity, a critical factor for reducing off-target effects in therapeutic development.
- [1] Eltze, T., Boer, R., Wagner, T., Weinbrenner, S., McDonald, M. C., Thiemermann, C., Bürkle, A., & Klein, T. (2008). Imidazoquinolinone, Imidazopyridine, and Isoquinolindione Derivatives as Novel and Potent Inhibitors of the Poly(ADP-ribose) Polymerase (PARP): A Comparison with Standard PARP Inhibitors. Molecular Pharmacology, 74(6), 1587-1598. View Source
